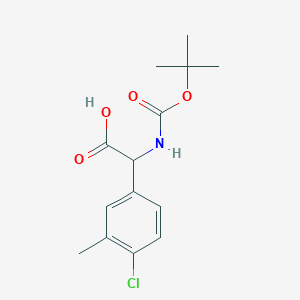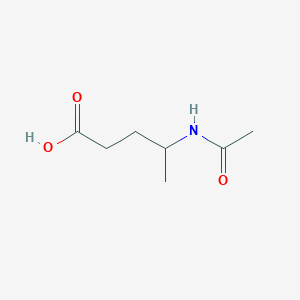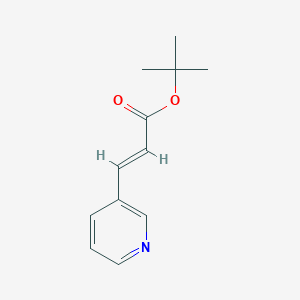![molecular formula C8H12ClNO3S B13479326 {7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)
{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{7-Oxo-6-azabicyclo[321]octan-5-yl}methanesulfonyl chloride is a chemical compound with a unique bicyclic structureThe compound’s structure features a bicyclic ring system with a sulfonyl chloride functional group, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
The synthesis of {7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including intramolecular cyclization and rearrangements such as the Beckmann rearrangement . Industrial production methods may involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Des Réactions Chimiques
{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig reactions, can be employed to introduce various functional groups.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride has significant potential in scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: It can be used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound’s reactivity makes it useful in the production of various chemical products.
Mécanisme D'action
The mechanism of action of {7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of covalent bonds. The compound can target specific molecular pathways and enzymes, making it useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar compounds to {7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride include:
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in asymmetric synthesis.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery and organic synthesis.
Compared to these compounds, this compound is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and applications.
Propriétés
Formule moléculaire |
C8H12ClNO3S |
|---|---|
Poids moléculaire |
237.70 g/mol |
Nom IUPAC |
(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H12ClNO3S/c9-14(12,13)5-8-3-1-2-6(4-8)7(11)10-8/h6H,1-5H2,(H,10,11) |
Clé InChI |
ZKPJGBWLYVRXGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)(NC2=O)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)




![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)](/img/structure/B13479276.png)




![1-[(3-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13479311.png)



